3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid
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Overview
Description
3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: TFA, hydrochloric acid, or other strong acids are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Deprotection Reactions: The major product is 5-fluorobenzoic acid.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses . The fluorine atom can influence the compound’s reactivity and biological activity by altering electronic properties and increasing metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- 3-(tert-Butoxycarbonyl)-6-fluorobenzoic acid
- 3-(tert-Butoxycarbonyl)-5-chlorobenzoic acid
Uniqueness
3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and biological properties compared to other Boc-protected benzoic acids. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) |
InChI Key |
IFJWUMRFPRLZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
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